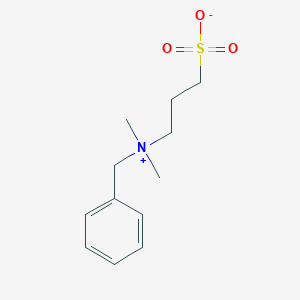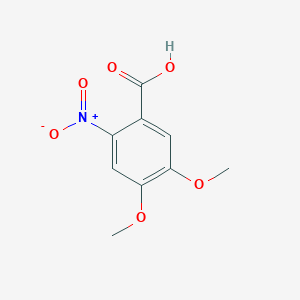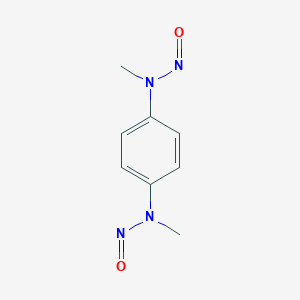
4-乙烯基苯甲酸
概述
描述
4-Vinylbenzoic acid: is an organic compound with the molecular formula C9H8O2 . It is a derivative of benzoic acid where a vinyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
4-Vinylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymer synthesis, contributing to the production of polymers with specific properties.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and plasticizers.
作用机制
Target of Action
4-Vinylbenzoic acid is a chemical compound with the molecular formula H2C=CHC6H4CO2H . It is used as a metabolite of 1,4-diethenylbenzene and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . .
Mode of Action
It is known that the compound is used in the synthesis of alkenes through the wittig reaction , which involves the addition of phosphorus ylides to carbonyl compounds .
Biochemical Pathways
It is known to be involved in the synthesis of alkenes, which are key components in various biochemical pathways .
Result of Action
It is known to be used in the synthesis of alkenes , which are key components in various biochemical reactions.
Action Environment
It is known that the compound is stable under normal conditions .
生化分析
Biochemical Properties
4-Vinylbenzoic acid has been found to inhibit the activity of mushroom tyrosinase, an enzyme that catalyzes the hydroxylation of tyrosine into o-diphenols and the oxidation of o-diphenols into o-quinones . Both 4-vinylbenzaldehyde and 4-vinylbenzoic acid can inhibit both monophenolase activity and diphenolase activity of the enzyme .
Cellular Effects
The inhibitory effects of 4-vinylbenzoic acid on the activity of mushroom tyrosinase have been investigated . The results showed that 4-vinylbenzoic acid could inhibit both monophenolase activity and diphenolase activity of the enzyme .
Molecular Mechanism
The molecular mechanism of 4-vinylbenzoic acid involves its interaction with the enzyme tyrosinase . It inhibits both the monophenolase activity and the diphenolase activity of the enzyme . The inhibitory capacity of 4-vinylbenzoic acid was found to be stronger for the diphenolase activity .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Vinylbenzoic acid is through the Wittig reaction . This involves the reaction of phosphonium salts with carbonyl compounds to form alkenes. Specifically, 4-bromomethylbenzoic acid is prepared from 4-methylbenzoic acid using a radical reaction with benzoyl peroxide and N-bromosuccinimide. The resulting 4-bromomethylbenzoic acid is then subjected to the Wittig reaction to yield 4-Vinylbenzoic acid .
Industrial Production Methods: Industrial production of 4-Vinylbenzoic acid typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality .
化学反应分析
Types of Reactions: 4-Vinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted benzoic acids depending on the reagents used.
相似化合物的比较
Styrene: Similar in structure but lacks the carboxylic acid group.
4-Hydroxystyrene: Contains a hydroxyl group instead of a carboxylic acid group.
4-Methylbenzoic acid: Has a methyl group instead of a vinyl group.
Uniqueness: 4-Vinylbenzoic acid is unique due to the presence of both a vinyl group and a carboxylic acid group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-ethenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWEODKXLDORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-39-1 | |
| Record name | Poly(4-vinylbenzoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70148069 | |
| Record name | p-Vinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-49-6 | |
| Record name | 4-Vinylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Vinylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Vinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-vinylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-VINYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU4QT9N3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

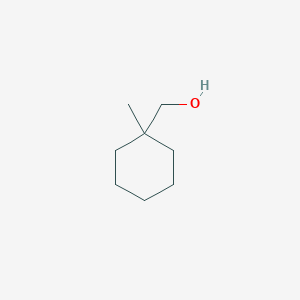

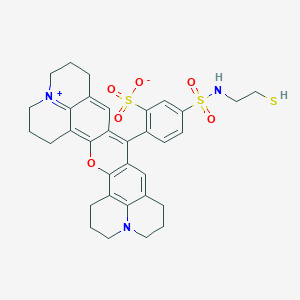
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

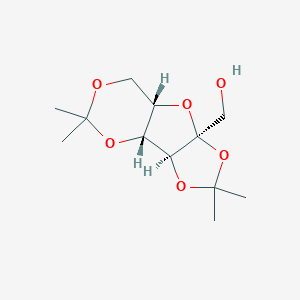

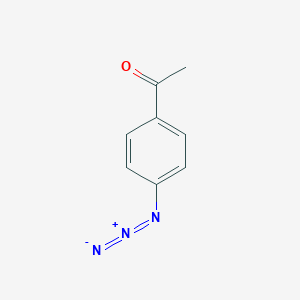

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)
